N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with acetamide and aryl substituents. The structure includes:
- 1-(2-methylphenyl) substituent: Introduces steric bulk and lipophilicity.
Potential Applications: Pyrazolo-pyrimidine derivatives are explored for antiproliferative, antimicrobial, and kinase inhibitory activities, though specific data for this compound remain unreported .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-4-2-3-5-17(13)26-19-16(10-23-26)20(28)25(12-22-19)11-18(27)24-15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJVGICCQLEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 2-methylphenyl groups contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have suggested that it can trigger programmed cell death in malignant cells, making it a candidate for anticancer therapy.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 1.88 ± 0.11 | Apoptosis induction |
| A549 (lung cancer) | 26 | Cell cycle arrest |
| HCT116 (colon cancer) | 0.39 ± 0.06 | CDK2 inhibition |
| NCI-H460 (lung cancer) | 0.48 | Autophagy activation |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, with varying mechanisms contributing to its efficacy.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound may possess anti-inflammatory effects. Research has shown that related pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. The following table presents comparative IC50 values for anti-inflammatory activity:
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to N-(4-chlorophenyl)-2-[...]. For instance:
- Study on Anticancer Potential : A study published in Molecules highlighted that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Mechanistic Insights : Another study investigated the mechanism by which these compounds induce apoptosis in cancer cells via mitochondrial pathways and caspase activation .
- Clinical Relevance : The pharmacological profile suggests potential applications in treating inflammatory diseases and cancers, warranting further clinical investigation.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations :
- Electron-Withdrawing Groups : The target’s 4-chlorophenyl group may enhance binding to electron-rich enzyme pockets compared to methoxy () or acetyl () substituents.
- Solubility : Analogs with polar substituents (e.g., methoxy , acetyl ) exhibit higher calculated logP values (-1.2 to 2.1) than the target (estimated logP ~3.5), suggesting reduced aqueous solubility.
Computational Studies
- Docking Analysis : AutoDock4 simulations () predict that the 4-chlorophenyl group in the target compound forms halogen bonds with kinase ATP-binding pockets, a feature absent in methoxy-substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
